

Spectroscopic Profile of 6-Chloropyridazine-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name:	6-Chloropyridazine-4-carboxylic acid
CAS No.:	1256794-24-7
Cat. No.:	B110448

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-chloropyridazine-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra, this guide presents a combination of predicted data and expected spectroscopic characteristics based on the molecular structure.

Compound Identification

Property	Value
Chemical Name	6-Chloropyridazine-4-carboxylic acid
CAS Number	1256794-24-7
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂
Molecular Weight	158.54 g/mol
SMILES	O=C(O)c1cnnc(Cl)c1

Predicted Mass Spectrometry Data

Mass spectrometry is a key analytical technique to determine the molecular weight and fragmentation pattern of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **6-chloropyridazine-4-carboxylic acid**.

Adduct	Predicted m/z
[M+H] ⁺	158.99559
[M+Na] ⁺	180.97753
[M-H] ⁻	156.98103
[M+NH ₄] ⁺	176.02213
[M+K] ⁺	196.95147
[M+H-H ₂ O] ⁺	140.98557
[M] ⁺	157.98776
[M] ⁻	157.98886

Expected Spectroscopic Data

While specific experimental spectra are not readily available, the following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data based on the chemical structure of **6-chloropyridazine-4-carboxylic acid**.

Expected ^1H NMR Data

The ^1H NMR spectrum is anticipated to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring, in addition to a broad singlet for the carboxylic acid proton.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~13-14	Broad Singlet	1H	-COOH
~8.0-9.0	Singlet	1H	H-5
~7.5-8.5	Singlet	1H	H-3

Expected ^{13}C NMR Data

The ^{13}C NMR spectrum is expected to display five distinct signals corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~165-175	C=O (Carboxylic Acid)
~150-160	C-6 (attached to Cl)
~140-150	C-4 (attached to COOH)
~130-140	C-3
~120-130	C-5

Expected IR Data

The infrared spectrum will likely exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-Cl and aromatic C-H and C=N stretching vibrations.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1550-1600	Medium	C=N stretch (Pyridazine ring)
1400-1450	Medium	C-C stretch (Aromatic ring)
1210-1320	Strong	C-O stretch (Carboxylic acid)
920-950	Medium, Broad	O-H bend (Carboxylic acid dimer)
700-800	Strong	C-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

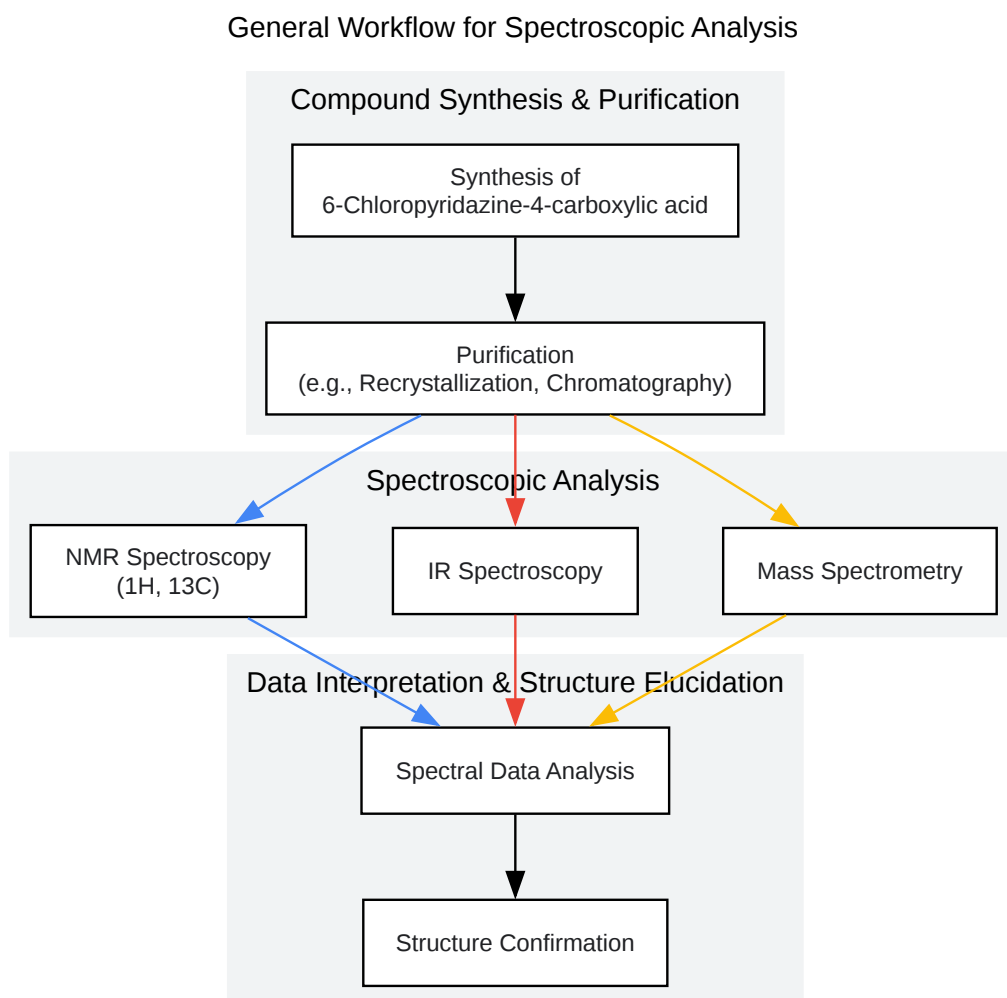
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **6-chloropyridazine-4-carboxylic acid** would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum would be acquired in both positive and negative ion modes to observe different adducts.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloropyridazine-4-carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110448/docs#spectroscopic-profile-of-6-chloropyridazine-4-carboxylic-acid-a-technical-guide>]

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